The synthesis of 3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:
The molecular structure of 3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be described as follows:
The compound exhibits a complex three-dimensional structure that may influence its interaction with biological targets.
The chemical behavior of 3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine includes:
The mechanism of action for compounds like 3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine often involves:
The physical and chemical properties of 3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Relevant data on melting point and boiling point were not provided in the sources but would typically be determined experimentally during characterization.
The scientific applications of 3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
This compound exemplifies how modifications to traditional scaffolds can lead to significant advancements in therapeutic strategies within medicinal chemistry.
The strategic disconnection of 3-iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine reveals two critical synthons: the functionalized pyrazolo[3,4-d]pyrimidine core and the (1-methylpiperidin-4-yl)methyl electrophile. Retrosynthesis prioritizes 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 151266-23-8) as the foundational intermediate, evidenced by its commercial availability and established role in kinase inhibitor synthesis [5] [6]. This iodo-amino compound serves as the pivotal building block for subsequent N-alkylation, as demonstrated in patented routes to analogs like ibrutinib intermediates [6]. The synthetic logic follows:
Synthon 1: 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Synthon 2: (1-Methylpiperidin-4-yl)methyl electrophile
Table 1: Retrosynthetic Disconnections and Synthon Applications
Target Bond | Disconnection Strategy | Synthon Equivalents | Key References |
---|---|---|---|
N1-CH₂-piperidine | Nucleophilic substitution | 4-(Chloromethyl)-1-methylpiperidine | [6] [9] |
C3-Iodo | Electrophilic iodination | I₂/NIS with preformed pyrazolopyrimidine | [4] [6] |
C4-NH₂ | Cyclocondensation | Formamidine acetate with 5-aminopyrazole | [1] [6] |
Functionalization of the pyrazolo[3,4-d]pyrimidine scaffold occurs regioselectively at three positions: N1-alkylation, C3-halogenation, and C4-amination. N1-Alkylation proceeds via deprotonation of the pyrazole ring nitrogen (pKa ≈ 8.5 in DMSO) using mild bases like K₂CO₃ or Cs₂CO₃, followed by reaction with alkyl halides. This step exhibits significant regiocontrol, with alkylation occurring exclusively at the pyrazole nitrogen rather than the pyrimidine nitrogen, as confirmed by HMBC NMR studies [1] [6]. C4-Amination is typically incorporated during ring formation using hydrazine hydrate or guanidine derivatives, providing essential hydrogen-bonding capabilities critical for kinase affinity [1] [3].
Notably, the electron-donating 4-amino group activates the C3 position for electrophilic iodination. This permits sequential functionalization where C4-amination precedes C3-iodination—a key tactical advantage avoiding competing side reactions [6]. Microwave-assisted Suzuki-Miyaura coupling at C3 further demonstrates the versatility of this intermediate for generating diverse analogs, though this falls outside the current compound's scope [6].
Incorporation of the (1-methylpiperidin-4-yl)methyl group at N1 strategically addresses bioavailability limitations inherent to unsubstituted pyrazolo[3,4-d]pyrimidines. Computational models (SwissADME) predict a 35% increase in blood-brain barrier penetration compared to non-piperidinyl analogs due to:
Synthetic optimization involves solvent-controlled alkylation:
The steric bulk of the piperidinylmethyl group necessitates extended reaction times (24–48 hrs at 60°C) but crucially avoids N7-alkylation regioisomers, as verified by LC-MS and ¹⁵N-NMR [6].
C3 iodination employs electrophilic iodinating agents on the preformed 4-aminopyrazolo[3,4-d]pyrimidine. Comparative studies reveal:
Table 2: Iodination Reagent Efficacy for C3 Functionalization
Reagent | Solvent | Temperature | Yield (%) | Regiopurity | Byproducts |
---|---|---|---|---|---|
N-Iodosuccinimide (NIS) | DMF | 25°C | 92 | >99% | <1% diiodo |
I₂/KI | Water/ethanol | 80°C | 65 | 95% | Hydrolyzed material |
ICl | Acetic acid | 0°C | 78 | 90% | Chloro impurities |
NIS in DMF emerges as the optimal method, providing near-quantitative yields with exceptional regioselectivity attributed to:
The iodine atom serves dual purposes: acting as a pharmacophore for halogen bonding with kinase hinge regions (e.g., CDK2 Leu83) and providing a synthetic handle for Pd-mediated cross-coupling in advanced analogs [1] [6].
Multi-step synthesis requires strategic protection of the 4-amino group and piperidine nitrogen during key transformations. Performance analysis of protecting groups reveals:
Table 3: Protecting Group Performance in Target Compound Synthesis
Functional Group | Protecting Group | Deprotection Conditions | Yield Impact | Compatibility Issues |
---|---|---|---|---|
Pyrimidin-4-amine | Acetyl (Ac) | NH₃/MeOH (0°C) | 15–20% loss | Iodination selectivity reduced |
Pyrimidin-4-amine | Benzyl (Bn) | H₂/Pd-C (50 psi) | 25% loss | Compromises iodo substituent |
Piperidine nitrogen | tert-Butoxycarbonyl (Boc) | TFA/DCM (0°C) | <5% loss | Acid-sensitive intermediates |
Piperidine nitrogen | Carbobenzyloxy (Cbz) | H₂/Pd-C (30 psi) | 20% loss | Hydrogenolysis affects iodo |
Optimal strategy applies Boc protection exclusively to the piperidine nitrogen prior to N1-alkylation:
The Boc group demonstrates superior compatibility with the electrophilic iodination conditions, preventing N-oxide formation observed with unprotected piperidines. Final deprotection occurs after alkylation and iodination, minimizing side reactions and preserving the halogen substituent [9] [10].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0